Predicted pKa Shift Enables Different Protonation State at Physiological pH vs. 2‑Amino‑5‑chloro‑4‑methylbenzonitrile
The predicted acid dissociation constant (pKa) of 5‑amino‑2‑chloro‑4‑methylbenzonitrile is 2.01 ± 0.10, compared to 1.30 ± 0.10 for the positional isomer 2‑amino‑5‑chloro‑4‑methylbenzonitrile . This 0.71 pKa unit difference means that at pH 7.4, the target compound exists with a meaningfully lower fraction of protonated amino species, altering its hydrogen‑bond donor capacity and passive diffusion characteristics relative to the comparator.
| Evidence Dimension | Predicted pKa of the aromatic amine (anilinium ion) |
|---|---|
| Target Compound Data | pKa = 2.01 ± 0.10 (predicted) |
| Comparator Or Baseline | 2‑Amino‑5‑chloro‑4‑methylbenzonitrile: pKa = 1.30 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.71 units; target compound is a weaker acid (less prone to deprotonation) by a factor of ~5‑fold in Ka |
| Conditions | Predicted values from ChemicalBook database; standard conditions (25 °C, aqueous) |
Why This Matters
A 0.71 pKa difference shifts the protonation equilibrium at physiological pH, which can alter solubility, formulation compatibility, and target‑binding electrostatics—critical considerations when selecting the correct regioisomer for a lead‑optimization program.
